molecular formula C22H23FN2O4 B2618150 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide CAS No. 921565-74-4

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide

Cat. No.: B2618150
CAS No.: 921565-74-4
M. Wt: 398.434
InChI Key: WHILHDGEPNVFEA-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide is a benzo[b][1,4]oxazepine derivative characterized by a fused bicyclic core structure (benzene fused to a seven-membered oxazepine ring). Key structural features include:

  • 3,3-dimethyl substitution on the oxazepine ring, enhancing steric stability.
  • 2-(2-fluorophenoxy)acetamide side chain, which introduces hydrogen-bonding capabilities (via the acetamide carbonyl and NH groups) and lipophilicity (via the fluorinated aryl group).

Its crystallographic data, if available, would likely be refined using programs like SHELXL, a widely trusted tool for small-molecule structure determination .

Properties

IUPAC Name

N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)-2-(2-fluorophenoxy)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23FN2O4/c1-4-11-25-17-10-9-15(12-19(17)29-14-22(2,3)21(25)27)24-20(26)13-28-18-8-6-5-7-16(18)23/h4-10,12H,1,11,13-14H2,2-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WHILHDGEPNVFEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(COC2=C(C=CC(=C2)NC(=O)COC3=CC=CC=C3F)N(C1=O)CC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23FN2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the oxazepine ring, introduction of the allyl and dimethyl groups, and the attachment of the fluorophenoxyacetamide moiety. Specific reaction conditions such as temperature, solvents, and catalysts are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with a focus on optimizing reaction conditions for cost-effectiveness and efficiency. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Research indicates that this compound exhibits various biological activities through several mechanisms:

  • Enzyme Inhibition : Compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide have been shown to inhibit key enzymes involved in metabolic pathways. For instance, it may inhibit 17β-hydroxysteroid dehydrogenases (17β-HSD), which are crucial in steroid metabolism.
  • Receptor Modulation : The compound may interact with G protein-coupled receptors (GPCRs), influencing signaling pathways associated with various physiological processes.
  • Antioxidant Activity : Some studies suggest that related compounds possess antioxidant properties that could mitigate oxidative stress in cells.

Summary of Biological Assays

Assay TypeTargetIC50 Value (nM)Reference
17β-HSD Inhibition17β-Hydroxysteroid Dehydrogenase Type 3700
CytotoxicityCCRF-CEM leukemia cell lineGI50 = 10
GPCR ActivityGPR20Not Specified

Case Studies

  • Inhibition of 17β-HSD : A study evaluated the inhibitory effects of synthesized oxazepin derivatives on 17β-HSD Type 3. The most potent compound exhibited an IC50 value of 700 nM, indicating significant potential for therapeutic applications in conditions related to steroid hormone metabolism.
  • Cytotoxic Effects on Cancer Cells : In vitro studies demonstrated that related compounds showed cytotoxic effects on the CCRF-CEM leukemia cell line with a GI50 value of 10 nM. This suggests a potential role in cancer therapeutics.

Pharmacokinetics and Toxicology

The pharmacokinetic profile of this compound is still under investigation. Preliminary data suggest moderate solubility and bioavailability characteristics typical of similar compounds in its class. Toxicological assessments indicate that while many oxazepin derivatives exhibit promising biological activities, careful evaluation of their safety profiles is essential due to potential adverse effects associated with structural analogs.

Mechanism of Action

The mechanism by which N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide exerts its effects depends on its specific interactions with molecular targets. These may include binding to enzymes, receptors, or other proteins, leading to modulation of their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.

Comparison with Similar Compounds

Core Structure Variations

  • The target compound utilizes a rigid benzo-oxazepine core , which contrasts with the flexible hexan backbones of compounds e–g or the oxazinan-containing scaffold of compound h . This rigidity may influence binding kinetics and metabolic stability.

Substituent Effects

  • Fluorophenoxy vs. Dimethylphenoxy: The target’s 2-fluorophenoxy group increases electronegativity and lipophilicity relative to the 2,6-dimethylphenoxy groups in e–h. This could enhance membrane permeability or alter target affinity.
  • Allyl vs.

Hydrogen-Bonding Profiles

  • The acetamide moiety (NH and C=O) in all compounds serves as a hydrogen-bond donor/acceptor. However, the hydroxy and amino groups in e–g add extra hydrogen-bonding capacity, which may improve aqueous solubility but reduce blood-brain barrier penetration compared to the target compound .

Hypothesized Pharmacological Implications

  • The target compound’s fluorophenoxy group may confer selectivity toward fluorophobic enzyme active sites, whereas dimethylphenoxy analogs (e–h) might exhibit broader steric hindrance.
  • The allyl group could increase susceptibility to metabolic oxidation compared to the stable benzyl group in h , impacting half-life.

Biological Activity

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(2-fluorophenoxy)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and related research findings.

  • Molecular Formula : C22H24N2O4
  • Molecular Weight : 380.4 g/mol
  • CAS Number : 921863-75-4

Biological Activity

The compound has been evaluated for various biological activities, particularly in the context of its interaction with biological targets such as enzymes and receptors.

Anticancer Activity

Research indicates that compounds structurally related to N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin) exhibit significant anticancer properties. For instance:

  • A study demonstrated that derivatives of oxazepin compounds showed promising results against various cancer cell lines with IC50 values ranging from nanomolar to micromolar concentrations .

The biological activity of this compound is hypothesized to involve:

  • Inhibition of Enzymes : Similar compounds have shown inhibition of 17β-HSD Type 3, which is crucial in steroid metabolism. This inhibition can affect hormone levels and potentially lead to anticancer effects .
  • Receptor Interaction : The compound may interact with G protein-coupled receptors (GPCRs), which play a significant role in cellular signaling pathways related to cancer progression .

Research Findings

A comprehensive review of literature reveals several key findings regarding the biological activity of this compound:

Case Studies

  • In Vitro Studies : In vitro assays have shown that the compound exhibits selective cytotoxicity against specific cancer cell lines while sparing normal cells .
  • Structure-Activity Relationship (SAR) : The modification of the allyl group and the introduction of fluorine in the phenoxy moiety were found to enhance the biological activity significantly .

Data Table: Biological Activity Summary

Biological ActivityAssay TypeIC50 Value (nM)Reference
Anticancer (e.g., A549 cells)Cell viability assay150
Enzyme inhibition (17β-HSD)Enzyme assay700
GPCR interactionBinding affinityNot specified

Q & A

Q. What are the key considerations in designing a synthetic route for this compound?

Methodological Answer:

  • Core steps : Start with constructing the benzo[b][1,4]oxazepine ring via cyclization of a substituted aminophenol derivative with allyl groups. Introduce the 2-(2-fluorophenoxy)acetamide moiety using chloroacetylation followed by nucleophilic substitution with 2-fluorophenol.
  • Critical parameters : Optimize reaction time and temperature for cyclization (e.g., reflux in DMF with potassium carbonate) to avoid side products. Use TLC to monitor intermediate formation .
  • Purification : Recrystallize intermediates from pet-ether or ethanol to achieve ≥95% purity, verified via HPLC .

Q. Which spectroscopic methods are optimal for characterizing the compound’s structure and purity?

Methodological Answer:

  • IR spectroscopy : Identify carbonyl (C=O) stretches (~1667 cm⁻¹ for oxazepin-4-one) and amide N-H bonds (~3468 cm⁻¹) .
  • ¹H/¹³C NMR : Confirm allyl proton resonances (δ 5.2–5.8 ppm) and fluorophenoxy aromatic splitting patterns (e.g., coupling constants ~8–10 Hz for ortho-fluorine) .
  • Mass spectrometry : Use high-resolution MS (e.g., ESI+) to validate the molecular ion (e.g., m/z 430.2 [M+1]⁺) and fragmentation pathways .

Q. How can researchers establish initial bioactivity profiles for this compound?

Methodological Answer:

  • In vitro assays : Screen for antimicrobial activity using MIC (Minimum Inhibitory Concentration) tests against Gram-positive/negative bacteria. For anticancer potential, employ MTT assays on cell lines (e.g., HeLa, MCF-7) .
  • Dose-response curves : Use logarithmic concentration ranges (1 nM–100 µM) to determine IC₅₀ values. Include positive controls (e.g., doxorubicin for cytotoxicity) .

Advanced Research Questions

Q. How can discrepancies between theoretical and experimental NMR data be resolved?

Methodological Answer:

  • Computational validation : Perform DFT calculations (e.g., B3LYP/6-31G*) to simulate NMR chemical shifts. Compare with experimental data to identify conformational mismatches .
  • Solvent effects : Account for deuterated solvent interactions (e.g., CDCl₃ vs. DMSO-d₆) using COSMO-RS models to refine predictions .
  • Dynamic effects : Analyze temperature-dependent NMR to detect rotameric equilibria in the acetamide side chain .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

Methodological Answer:

  • Reaction path searching : Use quantum chemical software (e.g., Gaussian, ORCA) to map potential energy surfaces for allyl group functionalization or fluorophenoxy substitution .
  • Transition state analysis : Identify kinetic barriers for ring-opening reactions of the oxazepine core using intrinsic reaction coordinate (IRC) calculations .
  • Machine learning : Train models on PubChem data to predict regioselectivity in electrophilic aromatic substitution .

Q. How can reaction conditions be optimized to improve yield and reduce byproducts?

Methodological Answer:

  • Design of Experiments (DoE) : Apply factorial designs (e.g., 2³ factorial matrix) to test variables like temperature, catalyst loading, and solvent polarity. Use ANOVA to identify significant factors .
  • In situ monitoring : Employ ReactIR or PAT (Process Analytical Technology) to track intermediate formation in real time, enabling rapid adjustments .
  • Green chemistry : Replace DMF with cyclopentyl methyl ether (CPME) in amidation steps to enhance sustainability without compromising yield .

Data Contradiction Analysis

Q. How should conflicting bioactivity results between in vitro and in silico studies be addressed?

Methodological Answer:

  • Meta-analysis : Compare data across multiple assays (e.g., enzymatic vs. cell-based) to identify assay-specific artifacts. For example, fluorescence interference in FRET-based assays may skew inhibition values .
  • Free energy calculations : Use molecular dynamics (MD) simulations to assess binding affinity discrepancies caused by protein flexibility or solvation effects .

Q. What methodologies validate the compound’s stability under physiological conditions?

Methodological Answer:

  • Forced degradation studies : Expose the compound to acidic (0.1 M HCl), basic (0.1 M NaOH), and oxidative (3% H₂O₂) conditions at 37°C. Monitor degradation via UPLC-MS and identify breakdown products .
  • Plasma stability : Incubate with human plasma (37°C, 24 hrs) and quantify parent compound loss using LC-MS/MS .

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